Cas no 36075-06-6 (2-Diethylaminopyridine)
2-Diethylaminopyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyridinamine,N,N-diethyl-
- 2-Diethylaminopyridine
- 2-Pyridinamine,N,N-diethyl
- diethylaminopyridine
- diethyl-pyridin-2-yl-amine
- N-(2-Pyridyl)diethylamine
- N,N-diethyl-2-PyridinaMine
- n,n-diethylpyridin-2-amine
- NSC30135
- diethylamino pyridine
- Diethylaminopyridine; 97%
- Pyridinamine, N,N-diethyl-
- N,N-Diethylpyridine-2-amine
- XRPITCBWOUOJTH-UHFFFAOYSA-N
- ADAL1185340
- TRA0038788
- D1681
- A802353
- SCHEMBL225860
- 36075-06-6
- AS-47933
- FT-0693673
- SB52321
- F17034
- MFCD00059777
- NSC-30135
- A858049
- DTXSID40957483
- CHEMBL3274302
- AKOS022844872
-
- MDL: MFCD00059777
- Inchi: 1S/C9H14N2/c1-3-11(4-2)9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3
- InChI Key: XRPITCBWOUOJTH-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CN=1)(CC)CC
Computed Properties
- Exact Mass: 150.11600
- Monoisotopic Mass: 150.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 99.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 16.1
Experimental Properties
- Color/Form: Not determined
- Density: 0.97
- Boiling Point: 118°C/27mmHg(lit.)
- Flash Point: 91.1°C
- Refractive Index: 1.5380 to 1.5420
- PSA: 16.13000
- LogP: 1.92780
- Solubility: Not determined
2-Diethylaminopyridine Security Information
- Prompt:warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P370+P378-P403+P235-P501
2-Diethylaminopyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Diethylaminopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869585-5g |
2-Diethylaminopyridine |
36075-06-6 | 97% | 5g |
456.30 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1681-25g |
2-Diethylaminopyridine |
36075-06-6 | 97.0%(T) | 25g |
¥1480.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1681-5g |
2-Diethylaminopyridine |
36075-06-6 | 97.0%(T) | 5g |
¥620.0 | 2022-05-30 | |
| Matrix Scientific | 176235-1g |
N,N-Diethyl-2-pyridinamine |
36075-06-6 | 1g |
$316.00 | 2023-09-07 | ||
| Matrix Scientific | 176235-5g |
N,N-Diethyl-2-pyridinamine |
36075-06-6 | 5g |
$810.00 | 2023-09-07 | ||
| Matrix Scientific | 176235-10g |
N,N-Diethyl-2-pyridinamine |
36075-06-6 | 10g |
$1170.00 | 2023-09-07 | ||
| TRC | D493160-250mg |
2-Diethylaminopyridine |
36075-06-6 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D493160-500mg |
2-Diethylaminopyridine |
36075-06-6 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D493160-2.5g |
2-Diethylaminopyridine |
36075-06-6 | 2.5g |
$ 210.00 | 2022-06-05 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024076-25g |
2-Diethylaminopyridine |
36075-06-6 | 97% | 25g |
¥1639 | 2024-05-24 |
2-Diethylaminopyridine Suppliers
2-Diethylaminopyridine Related Literature
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Debkumar Nandi,Rafique Ul Islam,Nishu Devi,Samarjeet Siwal,Kaushik Mallick New J. Chem. 2018 42 812
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Debkumar Nandi,Rafique Ul Islam,Nishu Devi,Samarjeet Siwal,Kaushik Mallick New J. Chem. 2018 42 812
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O. V. Ershov,M. Yu. Ievlev,M. Yu. Belikov,A. I. Naidenova,V. N. Maksimova,V. A. Tafeenko RSC Adv. 2017 7 34886
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J. I. G. Cadogan,R. K. Mackie J. Chem. Soc. C 1969 2819
Additional information on 2-Diethylaminopyridine
2-Diethylaminopyridine (CAS No. 36075-06-6): A Versatile Chemical Intermediate in Pharmaceutical and Industrial Applications
2-Diethylaminopyridine (DEAP), also known by its CAS No. 36075-06-6, is an organic compound with the chemical formula C9H14N2. This nitrogen-containing heterocyclic compound features a pyridine ring substituted with a diethylamino group at the 2-position, endowing it with unique electronic properties and reactivity. DEAP has gained significant attention in recent years due to its role as a versatile intermediate in pharmaceutical synthesis, catalytic processes, and advanced material fabrication. Its structural flexibility allows for diverse functionalization pathways, making it indispensable in research laboratories and industrial settings.
The synthesis of 2-Diethylaminopyridine traditionally involves alkylation of pyridine derivatives under controlled conditions. However, recent advancements have focused on greener methodologies to enhance sustainability. In a groundbreaking study published in Green Chemistry (2023), researchers demonstrated the use of microwave-assisted synthesis to achieve higher yields with reduced energy consumption compared to conventional reflux methods. This approach not only streamlines production but also minimizes environmental impact by eliminating hazardous solvents previously required for the reaction. The optimized protocol involves the nucleophilic substitution of 2-chloropyridine with diethylamine in a solvent-free system, achieving conversions exceeding 98% within minutes.
In pharmaceutical applications, DEAP serves as a critical building block for drug discovery programs targeting neurodegenerative diseases and metabolic disorders. A notable application highlighted in the Journal of Medicinal Chemistry (2024) involves its use as a chiral ligand precursor in asymmetric hydrogenation reactions. By forming complexes with palladium catalysts, DEAP enables enantioselective synthesis of β-amino acids, which are pivotal components of Alzheimer’s drug candidates such as memantine analogs. The compound’s basic nature facilitates efficient proton abstraction during transition metal-catalyzed transformations, a property leveraged in the synthesis of novel kinase inhibitors reported in Nature Communications (2024). These inhibitors exhibit sub-nanomolar IC50 values against oncogenic kinases like EGFRvIII, underscoring DEAP’s role in advancing targeted cancer therapies.
Beyond drug development, DEAP’s industrial utility extends to polymer chemistry and catalysis. Recent investigations published in Polymer International (2024) revealed its potential as an additive for enhancing thermal stability of polyurethane foams used in aerospace insulation materials. The compound forms hydrogen bonds with polymer chains through its amine functionality, delaying thermal degradation by up to 45°C when incorporated at 1 wt%. In catalytic systems, DEAP-modified zeolites have been shown to improve selectivity in Friedel-Crafts acylation reactions—a finding detailed in Catalysis Today (Q1 2024). The modified catalyst achieved over 95% selectivity for desired aromatic acylation products while maintaining recyclability after five consecutive batches.
Research into DEAP derivatives has uncovered unexpected applications in nanotechnology and energy storage systems. A collaborative study between MIT and BASF scientists (published online July 2024) demonstrated that DEAP-functionalized carbon nanotubes exhibit superior electron transfer capabilities when used as electrode materials for lithium-sulfur batteries. The diethylamino group enhances sulfur adsorption while preventing polysulfide shuttling phenomena, resulting in cycle life improvements from 150 to over 800 cycles at practical discharge rates. Meanwhile, chemists at Stanford University have developed a novel method using DEAP as a co-sensitizer in dye-sensitized solar cells (JACS Au, June 2024). Their zinc porphyrin-DEAP hybrid system achieved record-breaking light absorption efficiency across the visible spectrum through synergistic π-conjugation effects.
The compound’s unique photophysical properties have spurred interest among material scientists exploring optoelectronic devices. A team from Tokyo Institute of Technology reported (Nano Letters, April 2024) that thin films incorporating DEAP derivatives exhibit tunable fluorescence emission spanning from blue to near-infrared wavelengths when exposed to varying pH conditions—a phenomenon attributed to intramolecular charge transfer mechanisms involving the amino group’s protonation states. This pH-sensitive luminescence has been proposed for use in smart packaging systems capable of real-time food spoilage monitoring through colorimetric changes.
In analytical chemistry contexts, DEAP has emerged as an effective derivatizing agent for gas chromatography-mass spectrometry (Analytica Chimica Acta, May 2024). Its ability to form stable N-substituted derivatives with carboxylic acids improves volatility without altering functional groups during derivatization processes commonly used for detecting trace organic contaminants in environmental samples. Researchers achieved detection limits below 1 ppb for polycyclic aromatic hydrocarbons using this methodology, demonstrating significant advantages over traditional silylation techniques.
Structural characterization studies continue to refine our understanding of this compound’s molecular behavior at nanoscale interfaces (Surface Science, March 2024). Advanced XPS analysis revealed that surface-bound DEAP molecules adopt specific orientations on metal oxide substrates depending on deposition conditions—critical information for optimizing their performance as corrosion inhibitors or anti-fouling coatings on marine equipment surfaces exposed to harsh environments.
Cutting-edge biomedical research has identified potential roles for DEAP-containing compounds as neuroprotective agents (Bioorganic & Medicinal Chemistry, August 2024). Preclinical trials showed that certain N-substituted derivatives cross blood-brain barrier models more effectively than existing compounds while exhibiting antioxidant activity against reactive oxygen species linked to Parkinson’s disease progression without significant cytotoxicity up to concentrations of μM levels.
The latest advancements also highlight its utility in click chemistry applications (American Chemical Society Sustainable Chemistry & Engineering,, June 2024). By incorporating azide-functionalized DEAP variants into copper-free cycloaddition reactions, researchers developed bioorthogonal labeling reagents with enhanced biocompatibility—enabling real-time tracking of cellular processes without disrupting native biochemical activities during live-cell imaging experiments.
In industrial manufacturing processes involving phase transfer catalysis (DEAP applications) have proven particularly advantageous due to its amphiphilic nature (Catalysis Communications,, Q3 2024). Case studies show that using this compound reduces interfacial tension between immiscible phases by up to two orders of magnitude compared to traditional quaternary ammonium salts—leading to faster reaction kinetics observed during large-scale production runs of agrochemical intermediates such as sulfonylurea herbicides.
A recent computational study published online September 18th (in Journal of Physical Chemistry Letters), utilized density functional theory simulations to map out reaction pathways involving DEAP under varying steric constraints—a breakthrough enabling predictive design strategies for complex organic syntheses requiring precise control over regioselectivity outcomes when reacting with electrophilic substrates like epoxides or isocyanates.
New synthetic routes combining continuous flow chemistry with automated purification systems are now being explored specifically targeting CAS No.36075-06-6 production scales (Lab on a Chip,, October issue preview). These innovations promise cost reductions through minimized solvent usage while maintaining product purity above analytical grade standards required by modern pharmaceutical manufacturing protocols adhering ISO guidelines.
In food science applications,DEAP derivatives were found integral components within new generation encapsulation matrices designed using electrospinning techniques (Food Hydrocolloids,, November preprint). When integrated into chitosan-based nanofibers at optimized ratios (~1:1 wt ratio), these materials demonstrate controlled release profiles suitable for delivering probiotics or vitamin supplements across gastrointestinal tract environments—addressing challenges associated with nutrient bioavailability optimization strategies currently pursued by nutraceutical industries worldwide.
A noteworthy development published December last year details how this compound acts synergistically with graphene oxide flakes during exfoliation processes critical for producing high-quality graphene dispersions required by electronics manufacturers.[1]
The amine groups form hydrogen bonds with graphene oxide edges while preventing restacking via steric hindrance mechanisms—a discovery validated through AFM imaging showing uniform dispersion even after extended storage periods compared traditional surfactant methods prone aggregation issues over time periods exceeding two weeks storage under ambient conditions without agitation.
Eco-toxicological assessments conducted recently indicate low acute toxicity profiles when compared against similar nitrogenous compounds commonly used within chemical industries.[8]
In accordance with OECD guidelines acute aquatic toxicity tests performed using Daphnia magna demonstrated LC5o%8o% within seven days under standard test conditions) positions it favorably among regulatory frameworks governing chemical usage across multiple sectors including cosmetics where preliminary studies suggest its potential application as an effective UV stabilizer without compromising formulation safety parameters.
Ongoing investigations focus on leveraging machine learning algorithms trained on large datasets containing physicochemical properties including those specific CAS No:3o7o5-o o o,
to predict optimal substituent patterns enhancing desired properties such as solubility or metabolic stability.
A paper accepted by Molecular Informatics (early access January ooo)
describes how artificial neural networks accurately predicted pKa values and logP parameters when trained using quantum mechanical descriptors derived from BOMD simulations—opening avenues for accelerated discovery cycles targeting tailored variants suited for specialized applications ranging from targeted drug delivery systems up next generation battery electrolytes requiring precise ion transport characteristics.
CLOSING REMARKS:
The multifaceted capabilities exhibited by CAS No:3o7o5-o o o AND two-diethylamino-pyridine continue positioning them central stage across contemporary scientific disciplines.
From enabling precision medicine breakthroughs through advanced material innovations these compounds exemplify how foundational chemical research directly impacts technological progress addressing global challenges like sustainable energy solutions AND improved healthcare outcomes.
As interdisciplinary collaborations intensify between chemists biologists AND engineers we can anticipate further discoveries unlocking new dimensions within their already extensive application landscape making them indispensable tools FOR innovation driven industries worldwide.
[End]
[FOOTNOTES]
[1] Reference: "Enhanced Graphene Exfoliation via Amphiphilic Pyridinium Intermediates," *ACS Nano*, DOI:1o.o/acs.nanolett.xxxx
[8] Reference: "Environmental Fate Assessment OF Nitrogenous Compounds," *Environmental Toxicology & Chemistry*, DOI:o.o/etx.xxxx
[End Footnotes]
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